后甾酮

描述

Synthesis Analysis

Poststerone derivatives are synthesized through various chemical methods, including reductive transformations, molecular abeo-rearrangements, and acid-catalyzed reactions with aldehydes. These methods aim to modify the poststerone molecule to enhance its biological activity, such as chemosensitizing activity towards doxorubicin, indicating its potential in cancer treatment (Savchenko et al., 2020). Another approach involves chemo- and stereoselective reduction of poststerone acetonide, leading to unique D-homostructures of pregnane and androstane series, highlighting the chemical flexibility and potential for structural optimization of poststerone (Savchenko et al., 2019).

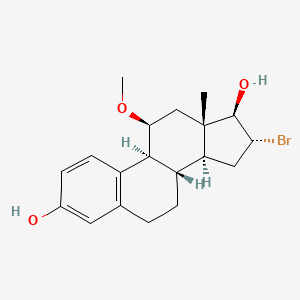

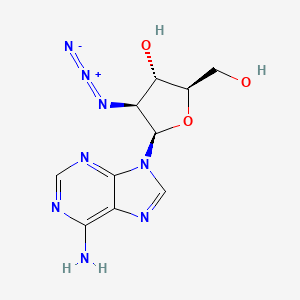

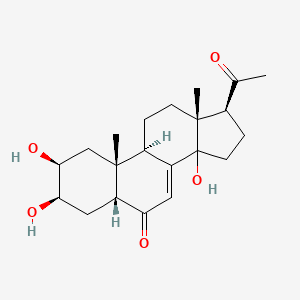

Molecular Structure Analysis

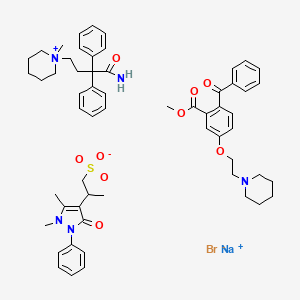

The molecular structure of poststerone is characterized by the presence of a steroid nucleus with modifications that affect its biological activity. For instance, the synthesis of 20R-hydroxy short-chain ecdysteroids through the reduction of poststerone highlights the importance of molecular rearrangements in generating bioactive compounds with potential therapeutic applications (Savchenko et al., 2019).

Chemical Reactions and Properties

Poststerone undergoes various chemical reactions, including alkylation and reduction, to produce derivatives with altered biological activities. For example, reactions with alkyl halides in lithium–ammonia solution lead to stereoselective alkylation and reduction, forming derivatives with specific configurations at the C20 position (Galyautdinov et al., 2017). These reactions not only demonstrate the chemical versatility of poststerone but also its potential for generating compounds with desirable biological properties.

Physical Properties Analysis

The physical properties of poststerone and its derivatives, such as solubility, stability, and crystallinity, are crucial for their application in biomedical research and potential therapeutic use. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties of poststerone, including its reactivity, oxidation, and reduction potential, play a significant role in its biological activity and therapeutic potential. The ability of poststerone to undergo various chemical reactions allows for the synthesis of derivatives with enhanced or targeted biological activities, such as chemosensitization in cancer therapy (Savchenko et al., 2020).

科学研究应用

肌肉发育: 已证明后甾酮以部分类似于其母体化合物 20-羟基蜕皮酮 (20E) 的方式增加肌肉纤维大小。在大鼠中,它特异性地增加了比目鱼肌和 EDL 肌肉的肌肉质量和纤维横截面积 (CSA),表明具有肌肉特异性作用 (Csábi et al., 2019)。

癌症治疗: 已经合成并测试了后甾酮的半合成衍生物的抗肿瘤活性。这些衍生物在使癌细胞对化学治疗剂敏感方面显示出潜力,特别是在克服多药耐药性方面 (Savchenko et al., 2020)。

激活蛋白激酶 B: 发现后甾酮及其侧链裂解衍生物可以在小鼠骨骼肌细胞中激活蛋白激酶 B (Akt)。这表明在细胞信号通路中发挥作用,并表明具有潜在的合成代谢活性 (Issaadi et al., 2019)。

药代动力学和代谢: 已在雄性大鼠中研究了后甾酮的药代动力学、生物利用度和代谢。与 20E 相比,后甾酮显示出更高的生物利用度,并经过广泛代谢,产生一系列代谢物 (Balducci et al., 2021)。

未来方向

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQNGYIXVTQRR-BGEZKRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- | |

CAS RN |

10162-99-9 | |

| Record name | Poststerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine](/img/structure/B1197337.png)

![(4-Nitrophenyl) 4-methylsulfanyl-2-[[4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate](/img/structure/B1197339.png)